ATM-1001 is an inhibitor of the cancer-associated tropomyosin 3.1 (Tpm3.1), suppressing glucose-stimulated insulin secretion (GSIS) from the pancreatic islets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZD1979 is a melanin concentrating hormone receptor 1 (MCHr1) antagonist (Ki MCHr1 (GTP7s) = 5.1 nM; Ki MCHr1 (Binding) -12.1 nM). AZD1979 has excellent DMPK properties and gave robust effects on weight loss when dosed orally in a DIO mouse model. Preclinical GLP tox and safety pharmacology studies were without treatment related findings and 103 was selected as a clinical candidate. MCHr1 knockout (KO) mice are resistant to dietary induced obesity (DIO) mainly due to elevated motor activity and energy expenditure. MCHr1 antagonists have been investigated preclinically as a treatment option for obesity, depression and anxiety disorders.
AZD-2327 is a highly potent and selective agonist of the δ-opioid receptor. AZD2327 binds with sub-nanomolar affinity to the human opioid receptor (K(i) = 0.49 and 0.75 nM at the C27 and F27 isoforms, respectively) and is highly selective (>1000-fold) over the human μ- and κ-opioid receptor subtypes as well as >130 other receptors and channels. In functional assays, AZD2327 shows full agonism at human δ-opioid receptors ([(35)S]GTPγ EC(50) = 24 and 9.2 nM at C27 and F27 isoforms, respectively) and also at the rat and mouse δ-opioid receptors.
AZD 2098 is a CC chemokine receptor 4 (CCR4) antagonist. AZD 2098 inhibits CCL22-induced calcium flux in CHO cells expressing human recombinant CCR4 (IC50 = 31.6 nM) and CCL22- and CCL17-mediated Th2 cell chemotaxis (IC50 = 501.2 nM for both). AZD 2098 is selective for CCR4 over CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8 up to 10 µM in vitro. Administration of AZD 2098 (0.07-2.5 mg/kg, p.o.) to ovalbumin-sensitized, antigen-challenged rats reduces alveolitis and leukocyte infiltration in the lung in a dose-dependent manner. AZD-2098 is a potent CCR4 receptor antagonist. AZD2098 targets a molecule called CCR4, which is found on immune cells and helps direct these cells to where they need to go. In kidney cancer, CCR4 is thought to drive immune cells toward the tumor cell. When this happens, the tumor causes the immune cells that are redirected toward it to become inactive or, in the worst case, aid the spread of cancer. CCR4 receptor antagonists for the treatment of allergic rhinitis.
AZD 1981 is a prostaglandin D2 (PGD2;) receptor antagonist with a pIC50 value of 8.4 for CRTH2/DP2 and >1,000-fold selectivity over DP1.1 It has been shown to block functional responses in eosinophils, Th2 cells, and basophils and is currently under clinical evaluation as a potential therapeutic agent in respiratory diseases including asthma. AZD1981is an orally available selective CRTH or DP2 antagonist currently in clinical development for asthma. AZD1981 blocks functional responses in eosinophils, Th2 cells and basophils. AZD1981 displaced radio-labelled PGD2 from human recombinant DP2 with high potency (pIC50 = 8.4). Binding was reversible, non-competitive and highly selective against a panel of more than 340 other enzymes and receptors, including DP1 (>1000-fold selective). AZD1981 inhibited DP2 -mediated shape change and CD11b up-regulation in human eosinophils, shape change in basophils and chemotaxis of human eosinophils and Th2 cells with similar potency. AZD1981 exhibited good cross-species binding activity against mouse, rat, guinea pig, rabbit and dog DP2. Evaluation in mouse, rat or rabbit cell systems was not possible as they did not respond to DP2 agonists. Agonist responses were seen in guinea pig and dog, and AZD1981 blocked DP2 -mediated eosinophil shape change. Such responses were more robust in the guinea pig, where AZD1981 also blocked DP2 -dependent eosinophil emigration from bone marrow.
AZD2423 is a non-competive negative allosteric modulator of the chemokine receptor CCR2 in posttraumatic neuralgia. AZD2423 inhibited MCP-1 induced calcium mobilization and chemotaxis of THP-1 cell line with an IC50 of 4 nM. The AZD2423 affinity for CCR2 in human whole blood, measuring MCP-1 induced L-selectin shedding from monocytes, was the same. AZD2423 is highly selective (> 500-fold) for CCR2. AZD2423 demonstrated robust analgesia in two rodent models of neuropathic pain and a pain model of joint destruction against heat, mechanical and weight-bearing endpoints